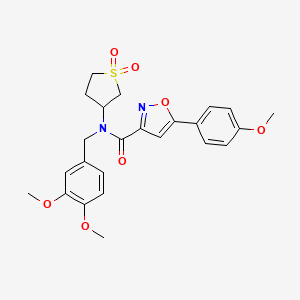
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the isoxazole ring with a 4-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Attachment of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction.
Incorporation of the Thiophene Moiety: The thiophene ring is added via a Friedel-Crafts acylation reaction, followed by oxidation to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In material science, the compound could be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism by which N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s multiple functional groups could allow it to engage in hydrogen bonding, hydrophobic interactions, or covalent bonding with its molecular targets.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxybenzyl)-N-(tetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide: Lacks the 1,1-dioxide group on the thiophene ring.
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-3-isoxazolecarboxamide: Lacks the methoxy group on the phenyl ring.
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-3-pyrazolecarboxamide: Features a pyrazole ring instead of an isoxazole ring.
Uniqueness
The presence of both the 1,1-dioxide group on the thiophene ring and the methoxy group on the phenyl ring, along with the isoxazole core, makes N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C24H26N2O7S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O7S/c1-30-19-7-5-17(6-8-19)22-13-20(25-33-22)24(27)26(18-10-11-34(28,29)15-18)14-16-4-9-21(31-2)23(12-16)32-3/h4-9,12-13,18H,10-11,14-15H2,1-3H3 |
InChIキー |
JJASEUYHFJSFMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11362639.png)
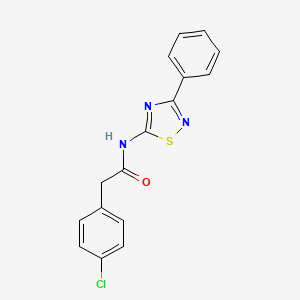
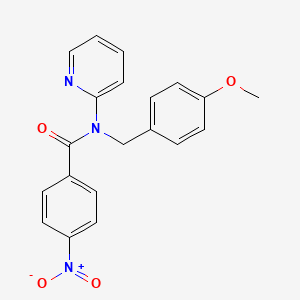
![Ethyl 4-{[(3-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11362650.png)
![4-[(2-Fluorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11362667.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11362668.png)
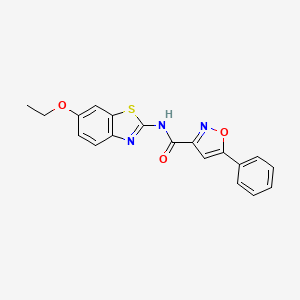
![5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11362679.png)
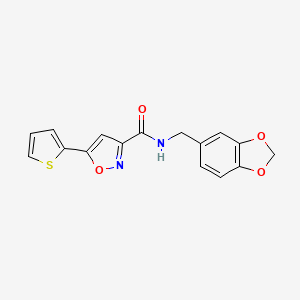
![2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11362690.png)

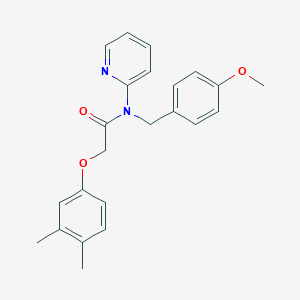
![4-methyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11362714.png)
![5-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11362727.png)
